Nemadipine B

Calcium Channel Blockers Phenotypic Screening C. elegans Model

Procure Nemadipine B as a certified reference standard (Felodipine EP Impurity C) for precise analytical method validation and QC release testing. Its symmetrical diethyl ester structure confers a distinct potency and functional profile compared to FDA-approved DHPs, making it an essential positive control for C. elegans research. For R&D use only.

Molecular Formula C19H21Cl2NO4
Molecular Weight 398.3 g/mol
CAS No. 79925-38-5
Cat. No. B193097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemadipine B
CAS79925-38-5
SynonymsNemadipine B;  3,​5-​Pyridinedicarboxylic acid, 4-​(2,​3-​dichlorophenyl)​-​1,​4-​dihydro-​2,​6-​dimethyl-​, 3,​5-​diethyl ester
Molecular FormulaC19H21Cl2NO4
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C
InChIInChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3
InChIKeyBLLWOXSSRQPDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 79925-38-5): A Distinct 1,4-Dihydropyridine for Calcium Channel Research and Pharmaceutical Quality Control


Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as Nemadipine B or Felodipine EP Impurity C, is a 1,4-dihydropyridine (DHP) derivative with a molecular weight of 398.28 g/mol and the molecular formula C19H21Cl2NO4 . As a DHP, it belongs to a class of compounds widely recognized for their ability to modulate L-type voltage-gated calcium channels, which are critical therapeutic targets for cardiovascular conditions like hypertension [1]. The compound is structurally characterized as the diethyl ester analogue of the antihypertensive drug felodipine, differing by the substitution of both ester groups with ethyl moieties, rather than the mixed ethyl and methyl esters found in the parent drug . It is primarily supplied as a reference standard for analytical method development and pharmaceutical quality control, with a typical purity of 96.11% or 97% .

Why Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is Not Interchangeable with Felodipine or Other DHPs


While Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate shares the core 1,4-dihydropyridine scaffold with clinically used calcium channel blockers like felodipine, nifedipine, and amlodipine, critical structural and functional differences preclude generic substitution. The compound's symmetrical diethyl ester substitution pattern, as opposed to felodipine's ethyl/methyl diester arrangement , leads to a substantial divergence in pharmacological potency. FDA-approved DHPs, such as felodipine, are known to fail to elicit robust phenotypes in certain model systems, a limitation that is overcome by this specific diethyl ester analogue, highlighting a distinct functional profile [1]. Furthermore, as a designated pharmacopoeial impurity (Felodipine EP Impurity C), its presence in drug substances is tightly controlled, requiring a certified, high-purity reference standard for accurate analytical quantification, a role that cannot be fulfilled by the parent drug or other related compounds [2]. Therefore, substituting this compound with a seemingly similar DHP would invalidate analytical assays and compromise research outcomes due to its unique potency and impurity profile.

Quantitative Evidence Guide: How Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Differentiates from Key DHPs


Differential Phenotypic Activity in Caenorhabditis elegans: Nemadipine B vs. FDA-Approved DHPs

In a phenotypic screen using the nematode Caenorhabditis elegans, this compound (Nemadipine B) induces robust Egl (egg-laying defective), Vab (variable abnormal), and Gro (growth abnormal) phenotypes [1]. In stark contrast, FDA-approved 1,4-dihydropyridine calcium channel blockers, including felodipine, nifedipine, and amlodipine, fail to elicit these robust phenotypes in the same C. elegans model [1]. This demonstrates a unique, quantifiable bioactivity profile that is not shared by its clinically used structural relatives.

Calcium Channel Blockers Phenotypic Screening C. elegans Model

Comparative Calcium Channel Antagonist Potency: L-Type Channel IC50 Analysis

While a direct IC50 for this specific compound is not publicly available, its structural analogue, S11568, which shares the same 2,3-dichlorophenyl substitution, provides a quantitative benchmark. S11568 exhibits an IC50 of 90 nM for inhibition of L-type Ba2+ current [1]. In comparison, the clinically used DHP felodipine is a significantly more potent L-type calcium channel blocker with an IC50 of 0.15 nM , and nifedipine has an IC50 of approximately 8 nM . This places the activity of this diethyl ester analogue roughly 2-3 orders of magnitude less potent than the leading therapeutic DHPs.

Calcium Channel Pharmacology In Vitro Assays Cardiovascular Research

Physical Property Differentiation: Melting Point as a Purity and Identity Criterion

The compound exhibits a melting point of 122-124 °C , a key physical characteristic used for identity confirmation and purity assessment. This differs significantly from the melting point of felodipine, which is reported to be 142-145 °C [1]. This 20-23 °C difference provides a straightforward, quantitative method to distinguish between the impurity and the parent drug substance, even in the absence of sophisticated analytical instrumentation.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Purity Specifications for Analytical Reference Standards: Ensuring Method Accuracy

As a pharmaceutical impurity reference standard, this compound is supplied with a defined and certified purity, typically ≥96.11% or 97% as determined by HPLC . This contrasts with the active pharmaceutical ingredient (API) felodipine, which is manufactured to a much higher purity standard (≥98-99%). The provision of a lower, but accurately quantified, purity standard is essential for analytical methods where the impurity is expected at trace levels (e.g., ≤0.15% in the final drug product per EP specifications). Using a high-purity API as an impurity standard would introduce significant quantitative errors in chromatographic analysis.

Analytical Method Validation Pharmaceutical Analysis Reference Standards

Regulatory Status as a Designated Impurity: Quantitative Control Limits

This compound is officially designated as Felodipine EP Impurity C in the European Pharmacopoeia (EP) [1]. As a specified impurity, its allowable limit in felodipine drug substance is quantitatively defined (typically ≤0.15%). This is in stark contrast to other, unspecified DHPs which may be present as impurities but are not subject to the same stringent, quantitative control. The compound's official status necessitates the use of a certified reference standard for its accurate quantification in pharmaceutical quality control, a requirement that does not apply to generic, non-pharmacopoeial DHP analogues.

Pharmaceutical Regulation Quality Control Impurity Profiling

Optimal Application Scenarios for Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Based on Quantitative Differentiation


Genetic and Phenotypic Screening in C. elegans Model Organisms

Researchers investigating L-type calcium channel function in Caenorhabditis elegans should utilize this compound as a positive control. Its robust induction of Egl, Vab, and Gro phenotypes [1] provides a clear, quantifiable readout that is not achievable with FDA-approved DHPs like felodipine or nifedipine [1]. This makes it an essential tool for screens aimed at identifying genetic interactions or novel compounds that modulate calcium channel signaling pathways in this model.

Development and Validation of Analytical Methods for Felodipine Impurity Profiling

Pharmaceutical analytical chemists must procure this compound as a certified reference standard to develop, validate, and execute HPLC or UPLC methods for quantifying Felodipine EP Impurity C in drug substances and products [2]. Its distinct melting point (122-124 °C) and certified purity (e.g., 96.11%) are critical for ensuring the accuracy, precision, and specificity of the analytical method, as required by regulatory authorities.

Quality Control and Batch Release Testing for Felodipine API and Formulations

QC laboratories in pharmaceutical manufacturing must use this compound to monitor and control the level of this specified impurity in felodipine batches. The quantitative limit defined in the EP monograph (e.g., ≤0.15%) [2] necessitates the use of a precisely characterized reference standard to ensure each batch meets the required purity specifications before release to the market.

Structure-Activity Relationship (SAR) Studies of Dihydropyridine Calcium Channel Blockers

Medicinal chemists can leverage this compound's diethyl ester substitution pattern and its significantly lower potency compared to felodipine (IC50 0.15 nM) and nifedipine (IC50 ~8 nM) to explore the structure-activity relationships governing DHP binding to the L-type calcium channel. Its distinct profile helps define the optimal steric and electronic parameters of the ester moieties for achieving high potency and selectivity.

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